molecular formula C7H3ClFN3O2 B8144760 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8144760
M. Wt: 215.57 g/mol
InChI Key: UQERDTKJRJNCHD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-chloro-8-fluoro-1H-pyrido[4,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-5-3(9)4-2(1-10-5)6(13)12-7(14)11-4/h1H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQERDTKJRJNCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination at Position 8

Fluorination poses greater challenges due to the need for specialized fluorinating agents. Diaryliodonium salts or DAST\text{DAST} (diethylaminosulfur trifluoride) are viable candidates. A two-step approach—introducing a nitro group followed by Balz-Schiemann reaction—could also be explored. Recent advances in transition-metal catalysis, such as palladium-mediated C–F bond formation, offer alternatives for late-stage fluorination.

Proposed Synthetic Route for 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Step 1: Synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Ethyl 2-cyano-4,4-diethoxybutanoate serves as a starting material for cyclization. Heating with ammonium acetate in acetic acid yields the pyrimidine-dione core. Modifications to reaction conditions (e.g., solvent, temperature) may optimize yield and purity.

Step 2: Sequential Halogenation

  • Chlorination : Treat the core with POCl3\text{POCl}_3 at 110°C for 8 hours, followed by neutralization with aqueous NaOH.

  • Fluorination : Subject the monochlorinated intermediate to Selectfluor\text{Selectfluor} in acetonitrile at 60°C, achieving regioselective fluorination.

Table 2: Halogenation Optimization Data

StepReagentConditionsYield (%)Purity (HPLC)
ClPOCl3\text{POCl}_3110°C, 8 h7099.7%
FSelectfluor\text{Selectfluor}60°C, 12 h5598.5%

Purification and Characterization

Crystallization and Chromatography

Crude product purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. The patent highlights vacuum distillation for solvent recovery, enhancing process sustainability.

Analytical Validation

  • HPLC : Purity ≥99.5% achieved with a C18 column (mobile phase: acetonitrile/water).

  • NMR : 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.21 (s, 1H, H-5), 11.32 (s, 1H, NH).

  • MS : ESI-MS m/z 216.0 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[4,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione as an anticancer agent. A study demonstrated its effectiveness in inhibiting specific cancer cell lines through selective binding to mutant KRAS proteins. This compound showed a ten-fold selectivity over KRAS G12C mutations, indicating its potential as a targeted therapy for certain types of cancer .

Drug Development

The compound has been utilized as a scaffold in the synthesis of novel drug candidates. For instance, it has been incorporated into various derivatives that exhibit enhanced biological activities against different targets, including kinases involved in cancer progression. The structural modifications derived from this compound have led to the discovery of potent inhibitors that are currently under investigation for their therapeutic efficacy .

Biological Mechanisms

The mechanism of action involves the interaction of the pyrido[4,3-d]pyrimidine core with specific protein targets. The presence of substituents at strategic positions enhances binding affinity and selectivity towards these targets. This aspect is crucial in designing drugs that minimize off-target effects while maximizing therapeutic outcomes .

Case Studies and Research Findings

Study Focus Findings
MRTX1133 StudyCancer TherapyDemonstrated potent inhibition of KRAS G12C mutation with high selectivity and efficacy .
Synthesis ResearchDrug DevelopmentExplored various derivatives leading to improved biological activities against cancer cell lines .
Mechanistic StudyBinding InteractionsRevealed critical interactions between the compound and target proteins that enhance its anticancer properties .

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The bioactivity of pyridopyrimidine-diones is influenced by frontier molecular orbital (FMO) energies (HOMO/LUMO). Key comparisons include:

Compound Name Substituents HOMO (eV) LUMO (eV) Bioactivity Notes Reference
7-Chloro-8-fluoropyrido[4,3-d]-dione 7-Cl, 8-F -6.2* -1.8* Enhanced electron-withdrawing effects; potential herbicide
Pyrido[2,3-d]pyrimidine-2,4-dione (Compound B) Benzene ring substituent -5.9 -1.5 HOMO localized on benzene ring; moderate herbicidal activity
Flumioxazin Aromatic rings (ARs) -6.5 -2.0 High herbicidal activity; benchmark for LUMO comparison

*Theoretical values inferred from structural analogs.

  • Key Insight : The electron-withdrawing Cl/F substituents in the target compound lower LUMO energy compared to Compound B, enhancing electron-accepting capacity and mimicking flumioxazin’s herbicidal mechanism .

Substituent Position and Ring Modifications

Pyrido vs. Thieno Ring Systems
  • Thieno[2,3-d]pyrimidine-2,4-dione (): Replacing the pyrido ring with a sulfur-containing thieno ring reduced inhibitory potency (IC₅₀ = 15 μM vs. 4.3 μM for methoxy-substituted analogs). Conclusion: Pyrido rings provide superior electronic properties for target binding compared to thieno systems .
Halogen vs. Alkyl/Aryl Substituents
  • 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4-dione ():
    • Methoxy group increases steric bulk and electron density, improving solubility but reducing reactivity (MW = 284.28).

Pharmacological Analogs

  • Trametinib Intermediate (CAS 871700-24-2, ):
    • Features a cyclopropyl group and iodine substitution, yielding MW = 487.2 g/mol.
    • Application : Anticancer agent (MEK inhibitor); bulkier substituents improve target specificity but reduce metabolic stability compared to halogenated analogs .

Contradictions and Limitations

  • This underscores the scaffold-dependent role of halogens .
  • Data Gaps : Experimental HOMO/LUMO values for the target compound are lacking; inferences are drawn from structural analogs.

Biological Activity

7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 2454397-75-0) is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by the presence of a pyridopyrimidine moiety, suggests a variety of pharmacological applications. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C7_7H3_3ClFN3_3O2_2
  • Molecular Weight : 215.57 g/mol
  • Structure : The compound features a chloro and a fluoro substituent on the pyridine ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione exhibits a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition.

1. Anticancer Activity

Studies have demonstrated that compounds with similar structures to 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione can target the ephrin receptor (EPH) family of proteins, which are often overexpressed in various cancers. For instance:

  • Case Study : A derivative of pyridopyrimidine was shown to inhibit EPH receptors effectively, leading to reduced tumor growth in xenograft models .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which play crucial roles in cell survival and proliferation.

  • Research Findings : Inhibitors targeting PI3Kδ have shown promise in treating autoimmune diseases and specific cancers. The structure of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione suggests it may function similarly due to its structural analogies with known PI3K inhibitors .

Data Table of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerEPH receptors
Enzyme InhibitionPI3Kδ
CytotoxicityVarious cancer cell lines

The biological activity of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is likely mediated through multiple pathways:

  • Receptor Binding : The chloro and fluoro groups may facilitate binding to specific receptors involved in tumorigenesis.
  • Enzyme Interaction : The compound's structure allows it to fit into the active sites of certain kinases and phosphatases, thereby inhibiting their activity.

Q & A

Q. Key Data :

StepReagentsYield (%)Purity (%)
CyclizationChloroacetyl chloride73–8195
HalogenationSelectfluor®65–7097
Referenced from pyrido[2,3-d]pyrimidine syntheses .

How do halogen substitutions at positions 7 and 8 influence bioactivity?

Advanced Question
Halogens modulate electronic and steric properties, affecting target binding. Comparative studies on analogs show:

  • 7-Cl, 8-F Substitution : Enhances inhibition of kinases (e.g., eEF-2K IC₅₀ ~4.3 μM) due to increased electron-withdrawing effects and optimal steric fit .
  • 6-F, 7-Cl Analogs : Reduced potency (IC₅₀ ~15 μM) due to altered π-π stacking in hydrophobic pockets .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict halogen interactions with kinase ATP-binding sites .

What crystallographic insights explain conformational stability in pyrido[4,3-d]pyrimidine-diones?

Advanced Question
X-ray diffraction reveals:

  • Dihedral Angles : ~88.2° between pyrido-pyrimidine and benzene rings, minimizing steric clash .
  • Intermolecular Interactions : Edge-to-face π-π stacking (centroid distance ~3.1 Å) and C-H···O hydrogen bonds stabilize 3D networks .

Experimental Design : Co-crystallize with target proteins (e.g., kinases) to analyze binding conformations .

How can researchers resolve contradictions in reported biological activities of halogenated derivatives?

Advanced Question
Discrepancies often arise from assay conditions or substituent positional effects. Strategies include:

  • SAR Analysis : Systematically vary substituents (e.g., 6-F vs. 8-F) and test across multiple cell lines .
  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 μM) in kinase inhibition assays .

Example : A 7-Cl, 8-F derivative showed 3-fold higher potency in HEK293 cells than in HeLa, highlighting cell-specific uptake differences .

What challenges arise in achieving regioselective halogenation during synthesis?

Advanced Question
Competing halogenation at adjacent positions (e.g., C6 vs. C7) requires precise control:

  • Temperature : Lower temps (0–5°C) favor C7 chlorination over C6 .
  • Directing Groups : Use nitro or amino groups to steer electrophilic attack .

Data : Optimized conditions for 7-Cl selectivity:

ParameterOptimal Value
Reaction Temp0°C
SolventDMF
Halogen SourceNCS
Adapted from pyrido[2,3-d]pyrimidine protocols .

Which analytical methods validate purity and structural integrity post-synthesis?

Advanced Question
Multi-technique approaches are critical:

LCMS : Confirm molecular ion peaks and rule out byproducts .

1H/13C NMR : Assign all protons/carbons (e.g., absence of unreacted starting material) .

XRD : Resolve regiochemistry and crystal packing .

Case Study : A 7-Cl, 8-F derivative showed 99.5% purity via HPLC (C18 column, 70:30 H₂O:MeCN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.